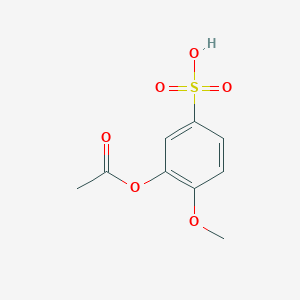
3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid: is an organic compound characterized by the presence of an acetyloxy group, a methoxy group, and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid typically involves the following steps:
Methoxylation: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide and a base like potassium carbonate.
Sulfonation: The sulfonic acid group is introduced by sulfonating the benzene ring with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding phenol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base can be used to hydrolyze the acetyloxy group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Phenol: Formed by hydrolysis of the acetyloxy group.
Carboxylic Acid: Formed by oxidation of the methoxy group.
Substituted Benzene Derivatives: Formed by electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Acetyloxy)-4-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
3-(Acetyloxy)-4-hydroxybenzene-1-sulfonic acid: Similar structure but lacks the methoxy group.
4-Methoxybenzene-1-sulfonic acid: Lacks the acetyloxy group.
3-(Acetyloxy)-4-methoxybenzoic acid: Similar structure but has a carboxylic acid group instead of a sulfonic acid group.
Propiedades
Número CAS |
112453-37-9 |
|---|---|
Fórmula molecular |
C9H10O6S |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
3-acetyloxy-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H10O6S/c1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |
Clave InChI |
QDCNRZIFPLQJFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)S(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
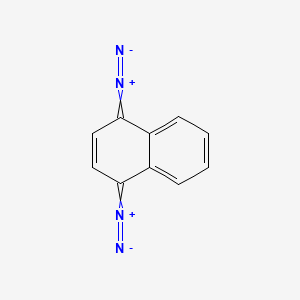
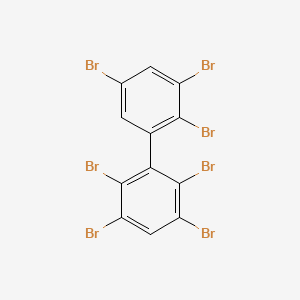
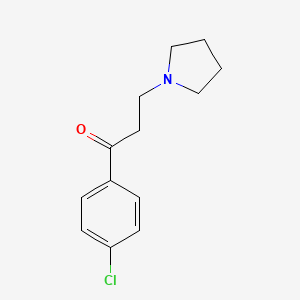
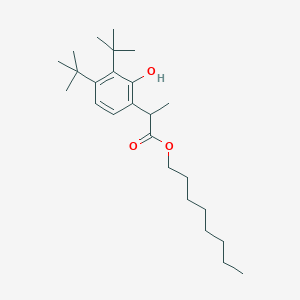
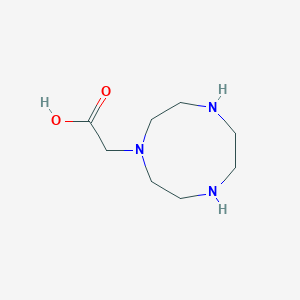
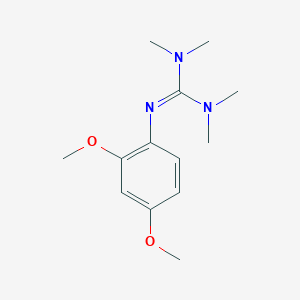
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
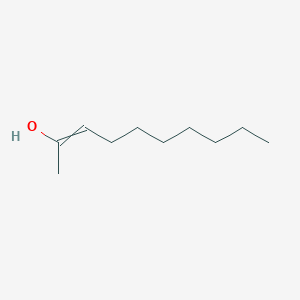
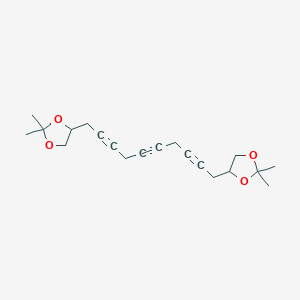

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

